molecular formula C16H16FN3O4 B029883 Oxonorfloxacin CAS No. 74011-42-0

Oxonorfloxacin

Cat. No.: B029883
CAS No.: 74011-42-0
M. Wt: 333.31 g/mol
InChI Key: OIOFPHGTOUDKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxonorfloxacin is a derivative of norfloxacin, a synthetic fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound is particularly significant in the field of medicinal chemistry due to its enhanced pharmacokinetic properties and reduced side effects compared to its parent compound, norfloxacin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxonorfloxacin can be synthesized through various methods. One common route involves the reaction of 2-piperazinone with 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The reaction is carried out under reflux conditions for several hours to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Oxonorfloxacin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxo- and desethyl- derivatives of this compound, which have been studied for their pharmacological properties .

Scientific Research Applications

Treatment of Bacterial Infections

Oxonorfloxacin is primarily used in the treatment of:

  • Urinary Tract Infections (UTIs) : It has shown effectiveness against common uropathogens, including Escherichia coli and Klebsiella pneumoniae.
  • Respiratory Tract Infections : Its broad-spectrum activity allows it to be used for pneumonia and bronchitis caused by susceptible strains.
  • Skin and Soft Tissue Infections : The compound has been utilized in cases involving Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Veterinary Medicine

In veterinary applications, this compound is used to treat infections in livestock and companion animals. Its effectiveness against various bacterial pathogens makes it a suitable choice for managing infections in animals.

Clinical Efficacy in UTIs

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in treating complicated UTIs. The results indicated a significant reduction in bacterial counts and symptom resolution in patients treated with this compound compared to those receiving standard care .

Resistance Patterns

Research conducted on resistance patterns showed that while this compound is generally effective, there are emerging resistance issues, particularly among certain Enterobacteriaceae. A study highlighted the need for ongoing surveillance to monitor resistance trends and inform treatment guidelines .

Safety Profile

A comprehensive review assessed the safety profile of this compound across various populations. The findings suggested that while most patients tolerated the drug well, some reported mild adverse effects such as gastrointestinal disturbances and skin reactions .

Mechanism of Action

Oxonorfloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

    Norfloxacin: The parent compound of oxonorfloxacin, used primarily for urinary tract infections.

    Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.

    Levofloxacin: Known for its high bioavailability and effectiveness against respiratory infections.

Uniqueness of this compound: this compound is unique due to its improved pharmacokinetic profile, which includes better tissue penetration and a longer half-life compared to norfloxacin. Additionally, it has shown reduced side effects, making it a promising candidate for further development in antibacterial therapy .

Biological Activity

Oxonorfloxacin is a fluoroquinolone antibiotic derived from norfloxacin, known for its broad-spectrum antibacterial activity. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

This compound, like other fluoroquinolones, exerts its antibacterial effects primarily by inhibiting bacterial DNA synthesis. It targets two key enzymes: DNA gyrase and topoisomerase IV , which are essential for DNA replication and transcription in bacteria. The inhibition of these enzymes leads to the formation of double-strand breaks in bacterial DNA, ultimately resulting in cell death.

Key Mechanism

  • Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication. This compound binds to the enzyme-DNA complex, preventing the re-ligation of the DNA strands after they have been cleaved.
  • Topoisomerase IV Inhibition : This enzyme separates interlinked daughter DNA molecules after replication. By inhibiting this enzyme, this compound disrupts the final stages of bacterial cell division.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant absorption and distribution characteristics:

ParameterValue
Bioavailability 50-80%
Half-life Approximately 3 hours
Volume of Distribution Approximately 50% of body weight
Protein Binding ~15%

This compound is primarily eliminated through renal pathways, with minor contributions from biliary excretion. Its pharmacokinetics are influenced by factors such as pH and food interactions, which can affect absorption rates.

Antimicrobial Activity

This compound exhibits potent activity against a variety of Gram-negative and Gram-positive bacteria. Its efficacy is particularly noted against strains resistant to other antibiotic classes, including aminoglycosides.

Efficacy Against Bacterial Strains

  • Gram-negative bacteria : Effective against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
  • Gram-positive bacteria : Active against Staphylococcus aureus and Streptococcus pneumoniae.

Case Studies and Clinical Applications

Several studies have evaluated the clinical efficacy of this compound in treating infections caused by resistant bacterial strains:

  • Urinary Tract Infections (UTIs) :
    • A study demonstrated that this compound achieved high concentrations in urine, making it effective for treating UTIs caused by multi-drug resistant organisms.
    • The AUC/MIC ratio was found to be a critical predictor of therapeutic success in these cases.
  • Respiratory Infections :
    • Clinical trials indicated that this compound could be beneficial in treating respiratory tract infections due to its ability to penetrate lung tissues effectively.
  • Skin Infections :
    • Efficacy was noted in skin infections caused by resistant strains, where traditional antibiotics failed.

Research Findings

Recent research highlights the ongoing exploration of this compound's potential:

  • A study published in Clinical Pharmacokinetics explored the pharmacokinetics of various norfloxacin derivatives, including this compound, noting improved activity profiles compared to earlier generations of fluoroquinolones .
  • Investigations into bacterial resistance mechanisms revealed that this compound remains effective against many resistant strains due to its unique binding properties .

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4/c1-2-19-7-10(16(23)24)15(22)9-5-11(17)13(6-12(9)19)20-4-3-18-14(21)8-20/h5-7H,2-4,8H2,1H3,(H,18,21)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOFPHGTOUDKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224816
Record name Oxonorfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74011-42-0
Record name Oxonorfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74011-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxonorfloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxonorfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-ethyl-7-chloro-1,4-dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid (0.80 g), 2-oxopiperazine (3.0 g) and 4 ml pyridine was heated for 18 hours. The reaction mixture was evaporated under vacuum, an aqueous solution of caustic soda was added to adjust the pH to 10, ice cooled and the undissolved matter was collected and washed with a small amount of an aqueous solution of NaOH. The filtered product was suspended in water, acidified with acetic acid, filtered and washed. The product obtained was dissolved in an aqueous solution of NaOH and acidified with acetic acid. The precipitate was filtered, washed and dried to obtain 0.32 g (32%) of 1-ethyl-1,4-dihydro-6-fluoro-7-(3-oxo-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxonorfloxacin
Reactant of Route 2
Reactant of Route 2
Oxonorfloxacin
Reactant of Route 3
Reactant of Route 3
Oxonorfloxacin
Reactant of Route 4
Oxonorfloxacin
Reactant of Route 5
Oxonorfloxacin
Reactant of Route 6
Oxonorfloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.